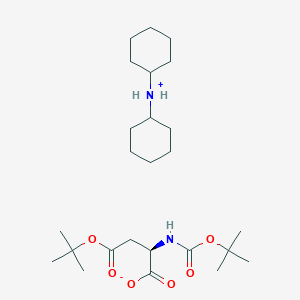

Boc-D-Asp(OtBu)-OH DCHA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

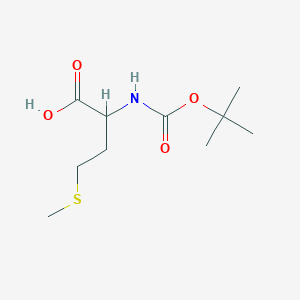

Boc-D-Asp(OtBu)-OH DCHA is a chemical compound with the molecular formula C₁₃H₂₃NO₆ . It is also known as N-α-t.-Boc-L-aspartic acid β-t.-butyl ester dicyclohexylammonium salt .

Synthesis Analysis

This compound is used as a building block in solid-phase peptide synthesis . The specific synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular weight of Boc-D-Asp(OtBu)-OH DCHA is 470.7 g/mol . The Hill formula for this compound is C₁₃H₂₃NO₆ * C₁₂H₂₃N .Physical And Chemical Properties Analysis

Boc-D-Asp(OtBu)-OH DCHA appears as a white to slight yellow to beige powder . The compound should be stored below +30°C .科学研究应用

“Boc-D-Asp(OtBu)-OH DCHA” is a derivative of protected amino acids. It’s mainly used for peptide synthesis in biomedical research and drug synthesis . The protection of functional groups such as carboxylic acids and amino groups is crucial during the synthesis to prevent other reactions .

The specific scientific field for this compound is biochemistry , specifically in the area of peptide synthesis .

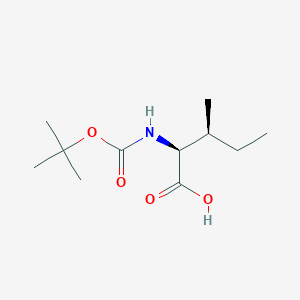

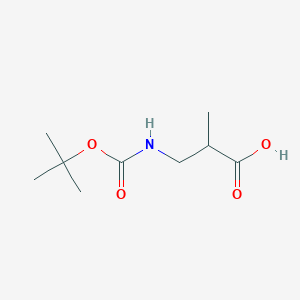

The application of “Boc-D-Asp(OtBu)-OH DCHA” involves its use as a building block in the synthesis of peptides. The Boc (tert-butoxycarbonyl) group protects the amino group, and the OtBu (tert-butyl) group protects the carboxylic acid group of the aspartic acid . This allows for the selective formation of peptide bonds without unwanted side reactions .

The methods of application or experimental procedures would involve standard techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support .

As for the results or outcomes obtained, the successful synthesis of a peptide using “Boc-D-Asp(OtBu)-OH DCHA” would result in the desired peptide sequence with the correct amino acid configuration .

-

Peptide Synthesis

- This compound is used as a building block in the synthesis of peptides . The Boc (tert-butoxycarbonyl) group protects the amino group, and the OtBu (tert-butyl) group protects the carboxylic acid group of the aspartic acid . This allows for the selective formation of peptide bonds without unwanted side reactions .

- The methods of application or experimental procedures would involve standard techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support .

- As for the results or outcomes obtained, the successful synthesis of a peptide using “Boc-D-Asp(OtBu)-OH DCHA” would result in the desired peptide sequence with the correct amino acid configuration .

-

Drug Synthesis

- In the field of pharmaceuticals, “Boc-D-Asp(OtBu)-OH DCHA” can be used in the synthesis of drugs . The protection of functional groups is crucial during the synthesis to prevent unwanted reactions .

- The methods of application would involve standard techniques in drug synthesis, which can vary depending on the specific drug being synthesized .

- The outcomes would be the successful synthesis of a drug molecule with the correct structure .

-

Peptide Synthesis

- This compound is used as a building block in the synthesis of peptides . The Boc (tert-butoxycarbonyl) group protects the amino group, and the OtBu (tert-butyl) group protects the carboxylic acid group of the aspartic acid . This allows for the selective formation of peptide bonds without unwanted side reactions .

- The methods of application or experimental procedures would involve standard techniques in peptide synthesis, such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step, one amino acid at a time, on a solid support .

- As for the results or outcomes obtained, the successful synthesis of a peptide using “Boc-D-Asp(OtBu)-OH DCHA” would result in the desired peptide sequence with the correct amino acid configuration .

-

Drug Synthesis

- In the field of pharmaceuticals, “Boc-D-Asp(OtBu)-OH DCHA” can be used in the synthesis of drugs . The protection of functional groups is crucial during the synthesis to prevent unwanted reactions .

- The methods of application would involve standard techniques in drug synthesis, which can vary depending on the specific drug being synthesized .

- The outcomes would be the successful synthesis of a drug molecule with the correct structure .

安全和危害

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYRDWOMNDCKEJ-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679346 |

Source

|

| Record name | (2R)-4-tert-Butoxy-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Asp(OtBu)-OH DCHA | |

CAS RN |

200334-95-8 |

Source

|

| Record name | (2R)-4-tert-Butoxy-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。